Process Scalability: Overcoming the Multi-Hundred-Kilogram Bottleneck
This intermediate is produced via a redesigned, scalable route that directly addresses the failures of prior syntheses. The original sequence for the analogous key intermediate was explicitly limited by 'use of pyrophoric organolithium reagents, low yield, poor diastereoselectivity, and lengthy workup/purification procedures' . The current process, designed for this compound, has demonstrated scalability on a multi-hundred-kilogram scale, successfully manufacturing over a metric ton of the advanced intermediate, a critical proof of supply security and industrial maturity [1].
| Evidence Dimension | Manufacturing Scale Achieved |
|---|---|
| Target Compound Data | >1 metric ton of advanced intermediate produced via the new scalable route. |
| Comparator Or Baseline | Original synthetic sequence (using pyrophoric reagents and exhibiting poor diastereoselectivity); limited to lab or sub-kilo scale. |
| Quantified Difference | A multihundred-kilogram scale demonstration vs. a non-scalable lab-scale sequence. The new route provides a >1000x improvement in demonstrated production mass. |
| Conditions | Pilot and commercial manufacturing environment; comparison of synthetic routes detailed in the primary process development paper. |
Why This Matters
Procurement for drug development requires assurance of supply from gram to metric ton scales; this data confirms the process is not merely a lab curiosity but a commercially viable, scalable solution, de-risking late-stage clinical and commercial supply chains.
- [1] Zhang, H. et al. Development of a Scalable Alkylation via a Protection/Deprotection Sequence for BMT-773752: Key Intermediate in the Synthetic Route to Repotrectinib. Organic Process Research & Development 2024. Abstract: 'The scalability... has been demonstrated on multihundred-kilogram scale production to afford greater than a metric ton of this intermediate.' Available at: https://pubs.acs.org/doi/pdf/10.1021/acs.oprd.4c00061. View Source
